3-((4-Fluorophenoxy)methyl)azetidine hydrochloride

α7 nAChR Positive Allosteric Modulator HTS

Select 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride (CAS 1864057-70-4) for its validated role in α7 nicotinic acetylcholine receptor (nAChR) PAM discovery. The HCl salt form guarantees consistent aqueous solubility (>95% purity), eliminating precipitation artifacts in HTS calcium-flux or electrophysiology assays. Critical 4-fluoro substitution confers >10-fold potency difference over 3-fluoro regioisomers, making it indispensable for SAR studies. This specific azetidine scaffold delivers nanomolar PAM activity (EC50 <100 nM) and CNS-penetrant physicochemical properties, directly enabling the synthesis of focused lead libraries for cognitive disorder programs.

Molecular Formula C10H13ClFNO
Molecular Weight 217.67 g/mol
CAS No. 1864057-70-4
Cat. No. B1405281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Fluorophenoxy)methyl)azetidine hydrochloride
CAS1864057-70-4
Molecular FormulaC10H13ClFNO
Molecular Weight217.67 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C10H12FNO.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H
InChIKeyCIFDRJVFRCXFTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Fluorophenoxy)methyl)azetidine hydrochloride CAS 1864057-70-4: A Fluorinated Azetidine Building Block for α7 nAChR PAM Discovery


3-((4-Fluorophenoxy)methyl)azetidine hydrochloride (CAS 1864057-70-4) is a salt analog of the free base 3-((4-fluorophenoxy)methyl)azetidine (CAS 954224-21-6) [1]. This compound belongs to the class of fluorinated azetidine derivatives, characterized by a compact, rigid azetidine ring and a 4-fluorophenoxy substituent [2]. The hydrochloride salt form enhances aqueous solubility and handling properties compared to the neutral free base, which is critical for high-throughput screening (HTS) campaigns . Its primary utility lies as a versatile building block in the discovery and optimization of novel positive allosteric modulators (PAMs) targeting the α7 nicotinic acetylcholine receptor (α7 nAChR), a key therapeutic target for cognitive disorders, neuroinflammation, and psychiatric conditions [1].

Why Generic Substitution of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride (CAS 1864057-70-4) with Close Analogs Can Compromise α7 nAChR PAM Discovery Workflows


Substituting 3-((4-fluorophenoxy)methyl)azetidine hydrochloride with seemingly similar azetidine analogs (e.g., 3-((3-fluorophenoxy)methyl)azetidine hydrochloride or 3-(4-fluorophenoxy)azetidine ) introduces significant risks in structure-activity relationship (SAR) studies and screening reproducibility. The precise substitution pattern—the 4-fluorophenoxymethyl group at the azetidine 3-position—dictates the compound's conformational rigidity, electronic distribution, and hydrogen-bonding capacity, all of which are critical for engagement with the α7 nAChR allosteric binding pocket [1]. Even regioisomeric variations (e.g., 3-fluorophenoxy vs. 4-fluorophenoxy) can profoundly alter binding affinity and functional PAM activity, as demonstrated in related α7 nAChR modulator series [1]. Furthermore, the hydrochloride salt form is essential for maintaining consistent solubility and stability in aqueous assay buffers, whereas the free base or alternative salts may exhibit variable dissolution profiles that skew dose-response measurements . The quantitative evidence below substantiates why this specific compound cannot be interchangeably replaced without compromising experimental validity.

Quantitative Differentiation of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride (CAS 1864057-70-4) Against Closest Analogs: A Procurement-Focused Evidence Guide


Enhanced Aqueous Solubility of the Hydrochloride Salt Relative to the Free Base Enables Reliable High-Throughput Screening

The hydrochloride salt form (CAS 1864057-70-4) exhibits markedly improved aqueous solubility compared to its neutral free base counterpart, 3-((4-fluorophenoxy)methyl)azetidine (CAS 954224-21-6) . While the free base is lipophilic (XLogP3-AA = 1.6) and has limited aqueous solubility [1], the hydrochloride salt dissociates readily in aqueous media, a critical attribute for preparing consistent stock solutions and serial dilutions in HTS campaigns . This property directly mitigates the risk of compound precipitation or variable dissolution kinetics that can confound dose-response curve fitting and false-negative rates in α7 nAChR PAM screens [2].

α7 nAChR Positive Allosteric Modulator HTS Solubility

Validated Utility as a Synthetic Intermediate in the Discovery of Orally Bioavailable α7 nAChR PAMs

The compound served as a key building block in the synthesis and optimization of novel α7 nAChR PAM chemotypes described in the Ledneczki et al. (2021) study [1]. In this work, the 3-((4-fluorophenoxy)methyl)azetidine moiety was incorporated into lead series that demonstrated in vitro potency in the nanomolar range and in vivo efficacy in cognitive assays. For example, compound 55, derived from this scaffold, exhibited a favorable pharmacological profile with balanced physicochemical properties, including adequate solubility and permeability [1]. In contrast, analogs lacking the 4-fluorophenoxymethyl substitution pattern (e.g., 3-(4-fluorophenoxy)azetidine) are not documented in this specific PAM chemotype and lack validated synthetic utility for generating the same lead series .

α7 nAChR Positive Allosteric Modulator Medicinal Chemistry Lead Optimization

Regioisomeric Differentiation: 4-Fluorophenoxy Substitution Confers Distinct α7 nAChR PAM Activity Profile Compared to 3-Fluoro Analog

In the α7 nAChR PAM SAR exploration reported by Ledneczki et al., the position of the fluorine substituent on the phenoxy ring profoundly impacted allosteric modulator activity [1]. While the 4-fluorophenoxymethyl azetidine motif (as in CAS 1864057-70-4) yielded compounds with potent PAM activity (EC50 < 100 nM for optimized leads), the 3-fluorophenoxymethyl analog (CAS 1864054-18-1) exhibited significantly reduced potency in parallel assays, with EC50 values shifting into the micromolar range for corresponding derivatives [1]. This regioisomeric effect arises from differences in electronic distribution and conformational preferences that alter the compound's ability to engage the allosteric binding pocket on the α7 nAChR [1].

α7 nAChR Structure-Activity Relationship Fluorine Substitution Allosteric Modulation

Purity Specifications (98%) Exceed Typical Vendor Offerings for Analogous Azetidine Hydrochlorides, Reducing Impurity-Driven Assay Artifacts

3-((4-Fluorophenoxy)methyl)azetidine hydrochloride is routinely supplied with a minimum purity specification of 98% (HPLC) from reputable vendors . In contrast, closely related analogs such as 3-((3-fluorophenoxy)methyl)azetidine hydrochloride (CAS 1864054-18-1) are commonly offered at 95% purity , and 3-(4-fluorophenoxy)azetidine hydrochloride (CAS 63843-78-7) is available at 98% but lacks the critical methylene linker . The 98% purity threshold reduces the likelihood of trace impurities (e.g., de-fluorinated byproducts, residual solvents) that can act as false positives or confounding inhibitors in HTS campaigns, thereby improving assay reproducibility and hit validation confidence [1].

Chemical Purity HTS Assay Reproducibility Quality Control

Improved Chemical Stability of the Hydrochloride Salt Under Ambient Storage Conditions Relative to Free Base Azetidines

The hydrochloride salt form of 3-((4-fluorophenoxy)methyl)azetidine (CAS 1864057-70-4) exhibits superior chemical stability under standard laboratory storage conditions (sealed container, ambient temperature) compared to the free base (CAS 954224-21-6), which is prone to gradual decomposition via nucleophilic ring-opening of the strained azetidine ring . Vendor stability assessments indicate that the hydrochloride salt maintains ≥98% purity for at least 24 months when stored as recommended, whereas free base azetidines often require cold storage (2-8°C) and inert atmosphere to prevent degradation . This stability advantage reduces the risk of batch-to-batch variability and ensures consistent performance in long-term screening projects [1].

Chemical Stability Storage Building Block Long-term Supply

Optimal Research and Industrial Application Scenarios for 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride (CAS 1864057-70-4)


High-Throughput Screening (HTS) Campaigns for α7 nAChR Positive Allosteric Modulators

Use 3-((4-fluorophenoxy)methyl)azetidine hydrochloride as a validated building block for generating focused libraries of α7 nAChR PAM candidates. The compound's high aqueous solubility (as the HCl salt) and >98% purity minimize assay interference and precipitation artifacts, enabling robust, reproducible dose-response measurements in calcium flux or electrophysiology-based screening assays [1]. Its documented incorporation into lead series with nanomolar PAM activity (EC50 < 100 nM) provides a proven starting point for SAR exploration .

Medicinal Chemistry Lead Optimization of CNS-Penetrant α7 nAChR PAMs

Employ this compound as a key intermediate in the synthesis and optimization of CNS-penetrant α7 nAChR PAMs. The 4-fluorophenoxymethyl azetidine motif has been shown to confer favorable physicochemical properties (e.g., balanced lipophilicity, low molecular weight) and in vivo cognitive efficacy in rodent models [1]. The hydrochloride salt form simplifies handling during multi-step synthetic sequences and ensures consistent reaction yields .

Regioisomeric Selectivity Studies in Fluorinated Azetidine SAR

Utilize 3-((4-fluorophenoxy)methyl)azetidine hydrochloride as a reference compound for direct comparison against its 3-fluoro regioisomer (CAS 1864054-18-1) in SAR studies. The >10-fold difference in α7 nAChR PAM potency between the 4-fluoro and 3-fluoro substitution patterns makes this compound an essential tool for probing fluorine positional effects on allosteric modulator activity [1].

Building Block for Multi-Target CNS Probe Synthesis

Leverage this azetidine scaffold in the design and synthesis of multi-target CNS probes that require a conformationally restricted, fluorinated aromatic moiety. The compound's rigid azetidine core and metabolically stable 4-fluorophenoxy group are attractive features for developing chemical probes with improved selectivity and reduced off-target activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.